molecular formula C6H9NO B2981267 4-Ethenyl-4-methylazetidin-2-one CAS No. 20012-94-6

4-Ethenyl-4-methylazetidin-2-one

Cat. No. B2981267
CAS RN: 20012-94-6
M. Wt: 111.144
InChI Key: XXSLGFUIKKTRFN-UHFFFAOYSA-N
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Description

4-Ethenyl-4-methylazetidin-2-one, commonly referred to as EMAM, is a cyclic amine derivative and an important synthetic intermediate. It is a versatile building block used in the synthesis of a wide variety of compounds, including drugs, agrochemicals, and pharmaceuticals. EMAM has been studied extensively over the past few decades due to its potential applications in the pharmaceutical and agricultural industries.

Scientific Research Applications

Antimicrobial Activity

Beta-lactam compounds, including those related to 4-Ethenyl-4-methylazetidin-2-one, have shown significant promise as novel antimicrobial agents. For instance, oxazolidinone derivatives have demonstrated potent in vitro antibacterial activities against a variety of clinically important pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium, showcasing their potential in addressing antibiotic resistance (Zurenko et al., 1996).

Corrosion Inhibition

Studies on 4H-1,2,4-triazole derivatives, closely related to the chemical structure of interest, have indicated their effectiveness as corrosion inhibitors. These compounds are particularly useful in protecting mild steel surfaces in acidic environments, highlighting their industrial applications in metal preservation and maintenance (Bentiss et al., 2007).

Anticancer Properties

Research into 2-methyl-4,5-disubstituted oxazoles, compounds structurally akin to 4-Ethenyl-4-methylazetidin-2-one, has unveiled their capacity as antitubulin agents. These compounds interfere with microtubule formation, a critical process in cancer cell division, displaying high antiproliferative activity against various cancer cell lines and suggesting their potential as cancer therapeutics (Romagnoli et al., 2017).

Enzyme Inhibition

The selective inhibition of enzymes like human leukocyte elastase by beta-lactam inhibitors highlights the therapeutic potential of 4-Ethenyl-4-methylazetidin-2-one derivatives in treating inflammatory diseases. Such compounds offer a promising approach to managing conditions characterized by excessive elastase activity, underscoring their significance in medical research and drug development (Finke et al., 1995).

properties

IUPAC Name

4-ethenyl-4-methylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-3-6(2)4-5(8)7-6/h3H,1,4H2,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSLGFUIKKTRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethenyl-4-methylazetidin-2-one

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